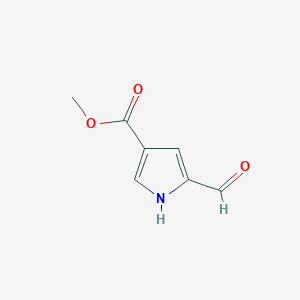

Methyl 5-formyl-1H-pyrrole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBYTBKDUXJEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342151 | |

| Record name | Methyl 5-formylpyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5910-05-4 | |

| Record name | Methyl 5-formylpyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Formyl 1h Pyrrole 3 Carboxylate and Its Analogues

Established Synthetic Pathways to the Pyrrole (B145914) Core Structure

Classical methods for pyrrole synthesis have long been the cornerstone of heterocyclic chemistry, offering reliable routes to a variety of pyrrole derivatives. These methods typically involve the condensation of acyclic precursors and have been refined over the years to improve their scope and efficiency.

Paal-Knorr Condensation and its Variants in Pyrrole Synthesis

The Paal-Knorr synthesis is a widely utilized and straightforward method for the preparation of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. rgmcet.edu.inorganic-chemistry.org This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis is believed to proceed through the formation of a hemiaminal intermediate, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.org

Over the years, numerous variants of the Paal-Knorr synthesis have been developed to address the limitations of the original method, such as harsh reaction conditions that may not be suitable for sensitive substrates. rgmcet.edu.intandfonline.com These modifications often focus on the use of alternative catalysts and reaction media to create more environmentally friendly and efficient processes. rgmcet.edu.intandfonline.com

Variants and "Green" Approaches:

Lewis and Brønsted Acid Catalysis: A variety of Lewis and Brønsted acids have been employed to promote the Paal-Knorr condensation, often leading to improved yields and milder reaction conditions. rgmcet.edu.in

Solid Acid Catalysts: Heterogeneous catalysts, such as silica-supported sulfuric acid (SiO2-OSO3H), offer advantages like reusability and simplified product purification. rgmcet.edu.in

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the Paal-Knorr reaction. organic-chemistry.org

Solvent-Free Conditions: Conducting the reaction in the absence of a solvent is a key principle of green chemistry and has been successfully applied to the Paal-Knorr synthesis, often in conjunction with catalysts like iodine. rgmcet.edu.in

Bismuth Nitrate Catalysis: Bismuth nitrate has been used as a catalyst for a modified Paal-Knorr reaction, allowing the synthesis of pyrroles from 1,4-dicarbonyl compounds and amines, including multicyclic aromatic amines, with excellent yields. researchgate.net

Table 1: Examples of Paal-Knorr Pyrrole Synthesis Variants

| 1,4-Dicarbonyl Compound | Amine | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Bi(NO₃)₃·5H₂O, CH₂Cl₂, rt | 1-Phenyl-2,5-dimethyl-1H-pyrrole | 95 | researchgate.net |

| 2,5-Hexanedione | Benzylamine | I₂, neat, rt, 5 min | 1-Benzyl-2,5-dimethyl-1H-pyrrole | 98 | rgmcet.edu.in |

| 2,5-Hexanedione | p-Toluidine | Silica sulfuric acid, neat, rt | 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole | High | rgmcet.edu.in |

| 2,5-Hexanedione | n-Butylamine | Microwave, neat | 1-Butyl-2,5-dimethyl-1H-pyrrole | - | organic-chemistry.org |

Knorr Pyrrole Synthesis and Related Cyclization Strategies

The Knorr pyrrole synthesis is another classical and highly versatile method for the preparation of substituted pyrroles. This reaction involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound containing an electron-withdrawing group alpha to the carbonyl. wikipedia.org Due to the instability of α-amino-ketones, which tend to self-condense, they are often prepared in situ from the corresponding α-oximino-ketone by reduction with zinc in acetic acid. acs.org

A modified Knorr pyrrole synthesis has been developed where the reduction of the oxime to the aminoketone intermediate is achieved through hydrogenation, offering a more practical alternative to the use of zinc for large-scale synthesis. acs.org

The general mechanism of the Knorr synthesis involves the initial condensation of the α-amino-ketone with the β-ketoester to form an enamine, which then undergoes cyclization and dehydration to afford the pyrrole ring.

Related cyclization strategies often involve the use of different starting materials that can generate the key intermediates of the Knorr synthesis or proceed through similar condensation and cyclization pathways.

Table 2: Examples of Knorr Pyrrole Synthesis

| α-Amino-ketone Precursor | β-Ketoester/Carbonyl Compound | Conditions | Product | Reference |

| Ethyl 2-aminoacetoacetate | Ethyl acetoacetate | Zn, Acetic Acid | Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate | wikipedia.org |

| 2-Amino-1-phenylethanone | Ethyl benzoylacetate | Acetic Acid | Diethyl 2-methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate | wikipedia.org |

| 2-Amino-1-(4-methoxyphenyl)ethanone | Dimethyl 1,3-acetonedicarboxylate | Glacial Acetic Acid | Methyl 5-(4-methoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate | acs.org |

Advanced Transition Metal-Catalyzed Pyrrole Formation Reactions

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of pyrroles, offering high efficiency, regioselectivity, and functional group tolerance under mild reaction conditions. organic-chemistry.org These methods often involve novel bond formations and reaction pathways that are not accessible through classical methods.

Gold catalysts have proven to be particularly effective in promoting the synthesis of substituted pyrroles through a cascade hydroamination/cyclization reaction of α-amino ketones with alkynes. organic-chemistry.orgnih.gov This methodology offers several advantages, including high regioselectivity, a broad substrate scope, and the use of readily available starting materials. organic-chemistry.orgnih.gov The reaction is believed to proceed via the gold-catalyzed hydroamination of the alkyne with the α-amino ketone to form an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrrole. organic-chemistry.org The use of molecular sieves and magnesium oxide can significantly improve the reaction yields. organic-chemistry.org

Table 3: Gold-Catalyzed Synthesis of Substituted Pyrroles

| α-Amino Ketone | Alkyne | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Amino-1-phenylethanone | Phenylacetylene | [IPrAu(CH₃CN)]SbF₆, MgO, 1,2-DCE, 80 °C | Methyl 2,5-diphenyl-1H-pyrrole-3-carboxylate | 92 | organic-chemistry.org |

| 2-Amino-1-(4-chlorophenyl)ethanone | 1-Hexyne | [IPrAu(CH₃CN)]SbF₆, MgO, 1,2-DCE, 80 °C | Methyl 5-butyl-2-(4-chlorophenyl)-1H-pyrrole-3-carboxylate | 85 | organic-chemistry.org |

| 2-Amino-1-(thiophen-2-yl)ethanone | Ethyl propiolate | [IPrAu(CH₃CN)]SbF₆, MgO, 1,2-DCE, 80 °C | Ethyl 5-(thiophen-2-yl)-1H-pyrrole-2-carboxylate | 78 | organic-chemistry.org |

Ruthenium-based catalysts have been successfully employed in the synthesis of substituted pyrroles via dehydrogenative functionalization reactions. nih.gov This approach often utilizes alcohols as starting materials, offering a green and atom-economical pathway to pyrroles. nih.govresearchgate.net For example, the dehydrogenative coupling of secondary alcohols and amino alcohols can lead to the formation of various substituted pyrroles. nih.gov The mechanism typically involves the ruthenium-catalyzed oxidation of the alcohol to a carbonyl compound, which then participates in condensation and cyclization reactions. The use of redox-active ligands on the ruthenium catalyst can enhance its efficiency through metal-ligand cooperation. nih.gov

Table 4: Ruthenium-Catalyzed Dehydrogenative Synthesis of Pyrroles

| Alcohol Substrate 1 | Alcohol/Amine Substrate 2 | Catalyst | Product | Reference |

| 1-Phenylethanol | 2-Aminoethanol | [Ru(p-cymene)Cl₂]₂ | 2-Phenyl-1H-pyrrole | nih.gov |

| Diphenylmethanol | 2-(Methylamino)ethanol | Ru-pincer complex | 1-Methyl-2,2-diphenyl-1H-pyrrole | researchgate.net |

| cis-2-Butene-1,4-diol | Aniline | Ru-pincer complex | 1-Phenyl-1H-pyrrole | nih.gov |

Palladium catalysis has enabled the development of powerful multicomponent reactions (MCRs) for the synthesis of highly substituted pyrroles from simple and readily available starting materials. nih.govacs.org These reactions allow for the rapid construction of molecular complexity in a single step. One notable example is the palladium-catalyzed coupling of (hetero)aryl iodides, two equivalents of carbon monoxide, and alkyne-tethered imines to form polycyclic pyrroles. nih.govacs.org This transformation proceeds through the formation of a Münchnone intermediate (a 1,3-dipole), which then undergoes a spontaneous intramolecular 1,3-dipolar cycloaddition to yield the fused pyrrole structure. nih.govacs.org This strategy allows for the systematic variation of the substituents on the resulting pyrrole ring. nih.gov

Table 5: Palladium-Catalyzed Multicomponent Synthesis of Fused Pyrroles

| Aryl Iodide | Alkyne-Tethered Imine | Catalyst/Conditions | Product | Yield (%) | Reference |

| Iodobenzene | N-(2-(Phenylethynyl)benzylidene)aniline | Pd(PᵗBu₃)₂, CO (1 atm), Toluene, 100 °C | 2,3-Diphenyl-1H-pyrrolo[1,2-a]quinoline | 75 | nih.govacs.org |

| 4-Iodotoluene | N-(2-(Hex-1-yn-1-yl)benzylidene)aniline | Pd(PᵗBu₃)₂, CO (1 atm), Toluene, 100 °C | 3-Butyl-2-phenyl-7-methyl-1H-pyrrolo[1,2-a]quinoline | 68 | nih.govacs.org |

| 1-Iodonaphthalene | N-(2-(Phenylethynyl)benzylidene)aniline | Pd(PᵗBu₃)₂, CO (1 atm), Toluene, 100 °C | 2,3-Diphenyl-1H-benzo[f]pyrrolo[1,2-a]quinoline | 72 | nih.govacs.org |

Iron(III) Chloride Catalysis in Pyrrole Construction

Iron(III) chloride has emerged as an economical and practical catalyst for the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The use of iron(III) chloride offers a mild and efficient alternative to traditional acidic catalysts.

An operationally simple and economically viable Paal-Knorr pyrrole condensation utilizes a catalytic amount of iron(III) chloride in water. organic-chemistry.org This methodology allows for the synthesis of N-substituted pyrroles from 2,5-dimethoxytrahydrofuran and various amines and sulfonamides under very mild reaction conditions, affording good to excellent yields. organic-chemistry.org The reaction's success in an aqueous medium highlights its green chemistry credentials.

| Reactants | Catalyst | Solvent | Conditions | Product Yield |

| 2,5-Dimethoxytrahydrofuran, Primary Amine | Iron(III) Chloride | Water | Mild | Good-Excellent |

| 2,5-Dimethoxytrahydrofuran, Sulfonamide | Iron(III) Chloride | Water | Mild | Good-Excellent |

Table 1: Iron(III) Chloride Catalyzed Paal-Knorr Pyrrole Synthesis

Manganese Complex Catalysis for 2,5-Unsubstituted Pyrroles

The development of sustainable synthetic methods has led to the exploration of earth-abundant metal catalysts. Manganese complexes have proven to be effective in the synthesis of pyrroles from readily available starting materials like alcohols and amino alcohols. nih.gov This approach is significant as it avoids the use of pre-functionalized substrates and proceeds through a dehydrogenation mechanism.

A notable advancement is the first base-metal-catalyzed synthesis of pyrroles from alcohols and amino alcohols, which is efficiently catalyzed by manganese complexes stabilized by PN5P ligands. nih.gov This reaction proceeds under mild conditions with catalyst loadings as low as 0.5 mol%, demonstrating a broad substrate scope and good functional-group tolerance. nih.gov While this method is general for pyrrole synthesis, the appropriate choice of starting alcohols and amino alcohols can lead to 2,5-unsubstituted pyrroles.

| Catalyst System | Reactants | Conditions | Key Features |

| Manganese complexes with PN5P ligands | Alcohols and Amino Alcohols | Mild | Low catalyst loading, broad scope, high tolerance |

Table 2: Manganese-Catalyzed Synthesis of Pyrroles

Introduction of the Formyl Group at the C-5 Position

Formylation of the pyrrole ring is a crucial step in the synthesis of the target compound. The Vilsmeier-Haack reaction is the most prominent method for this transformation, though alternative protocols exist to control regioselectivity.

Vilsmeier-Haack Formylation Reaction for Pyrrole Derivatives

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), which acts as the formylating agent. ijpcbs.com

This electrophilic substitution reaction generally occurs at the most electron-rich position of the pyrrole ring. For pyrroles with an unsubstituted C-2 and C-5 position, formylation preferentially takes place at the α-position (C-2 or C-5) due to the higher stability of the resulting cationic intermediate. In the context of synthesizing methyl 5-formyl-1H-pyrrole-3-carboxylate, a precursor with an ester group at C-3 and an available C-5 position would undergo formylation at the C-5 position. The reaction is known for being efficient, economical, and proceeding under mild conditions. ijpcbs.com Microwave-assisted Vilsmeier-Haack reactions have also been reported to accelerate the formylation of pyrrole derivatives, leading to good to excellent yields in shorter reaction times. rsc.org

Alternative Formylation Protocols and Their Regioselectivity

While the Vilsmeier-Haack reaction is highly effective for α-formylation, achieving formylation at the β-position (C-3 or C-4) often requires alternative strategies. The regioselectivity of the Vilsmeier-Haack reaction itself can be influenced by steric and electronic factors. rsc.org For instance, the presence of bulky substituents on the pyrrole nitrogen or at the α-positions can direct formylation to the β-position.

A specific method to achieve C-3 formylation involves the use of sterically crowded formamides in the Vilsmeier-Haack reaction. researchgate.net This approach has been developed as a convenient synthetic route to N-substituted pyrrole-3-carbaldehydes. researchgate.net The steric hindrance of the formylating reagent plays a key role in directing the electrophilic attack to the less sterically encumbered β-position of the pyrrole ring.

Another strategy involves the Vilsmeier-Haack formylation of pyrroles that are already substituted at the α-positions. For example, the formylation of ethyl 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate results in a mixture of the 4- and 5-formylated regioisomers. nih.gov This demonstrates that even with substitution, a mixture of products can be obtained, necessitating careful separation and characterization.

| Method | Reagents | Primary Regioselectivity | Key Influencing Factors |

| Standard Vilsmeier-Haack | DMF, POCl3 | α-position (C-2/C-5) | Electronic effects of the pyrrole ring |

| Sterically Hindered Vilsmeier-Haack | Sterically crowded formamides, POCl3 | β-position (C-3/C-4) | Steric hindrance of the reagent and substrate |

Table 3: Regioselectivity in Pyrrole Formylation

Esterification Strategies for the Carboxylate Moiety at C-3

The final key structural feature of the target molecule is the methyl ester at the C-3 position. This is typically achieved through the esterification of the corresponding pyrrolecarboxylic acid.

Direct Esterification Methods from Pyrrolecarboxylic Acids

Direct esterification of carboxylic acids is a fundamental transformation in organic synthesis. For pyrrolecarboxylic acids, several methods can be employed, often requiring activation of the carboxylic acid or the use of a catalyst to facilitate the reaction with an alcohol.

One common approach involves the use of coupling reagents. For instance, dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a highly effective method for esterification. organic-chemistry.org This method, known as the Steglich esterification, proceeds under mild conditions and is tolerant of a wide range of functional groups, making it suitable for complex molecules like pyrrole derivatives. organic-chemistry.org

Lewis acids can also be employed to promote direct esterification. Titanium tetrachloride (TiCl4) has been shown to be a highly effective coupling reagent for the one-pot formation of esters from carboxylic acids and alcohols under mild and neutral conditions. nih.govmdpi.com This method avoids the need for a base and can produce esters in high purity and yields. nih.govmdpi.com

Furthermore, various Brønsted acid catalysts can be used. For example, a macroporous polymeric acid catalyst has been shown to enable the direct esterification of carboxylic acids and alcohols at moderate temperatures without the need to remove water, offering a simplified and environmentally friendly procedure. organic-chemistry.org

| Method | Reagents/Catalyst | Key Advantages |

| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild conditions, high yields, broad functional group tolerance |

| Lewis Acid Catalysis | Titanium Tetrachloride (TiCl4) | Mild, neutral conditions, no base required, high purity |

| Brønsted Acid Catalysis | Macroporous polymeric acid catalyst | No water removal needed, environmentally friendly |

Table 4: Direct Esterification Methods for Carboxylic Acids

Transesterification Processes

Transesterification is a crucial method for modifying the ester group of pyrrole carboxylates, which can be a key step in the synthesis of analogues of this compound. This process involves the conversion of one ester to another by reaction with an alcohol. The reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.com

Enzymatic transesterification has emerged as a mild and selective alternative to chemical methods. For instance, Novozym 435, an immobilized lipase, has been effectively used to catalyze the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols. nih.govnih.gov This enzymatic approach offers high yields under optimized conditions. nih.govnih.gov Key parameters that are often optimized include the type of lipase, solvent, enzyme loading, the use of molecular sieves to remove water, the molar ratio of substrates, reaction temperature, and duration. nih.govnih.gov In a study on the transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol, Novozym 435 showed significantly higher activity compared to other lipases like Lipozyme TLIM and CRL. nih.gov The yield of the corresponding benzyl ester was found to increase with reaction time, reaching an optimum level before potentially decreasing due to equilibrium effects. nih.gov

The choice of solvent and the molar ratio of the alcohol to the ester are critical for achieving high conversion rates. Non-polar solvents are often preferred in enzymatic reactions. The substrate molar ratio is another important factor; for example, in the synthesis of benzyl 1H-pyrrole-2-carboxylate, different molar ratios of benzyl alcohol to the methyl ester were investigated to maximize the product yield. nih.gov

| Parameter | Conditions Explored | Optimal Condition | Effect on Yield |

|---|---|---|---|

| Lipase Type | Novozym 435, Lipozyme TLIM, CRL | Novozym 435 | Novozym 435 provided the highest yield (46% in toluene) compared to others (<3-9%). |

| Solvent | Toluene, n-Hexane, etc. | Not specified as a single optimum for all conditions | Solvent choice significantly impacts enzyme activity and reaction equilibrium. |

| Molecular Sieves | 0 to 1.5 g | 1.0 g | Increased conversion from 22% to 61% by removing water byproduct. |

| Substrate Molar Ratio (Ester:Alcohol) | Varied (e.g., 2:5) | Optimized for specific alcohol | Directly influences the reaction equilibrium and final product yield. |

| Reaction Time | 6 to 24 hours | 24 hours | Yield improved from 20% to 61% as reaction time increased. |

Integrated Multi-Step Synthesis Approaches

The construction of highly substituted pyrroles like this compound often requires a sequence of reactions that build the heterocyclic core and then introduce the desired functional groups in a regioselective manner.

Sequential Cyclization, Hydrolysis, Decarboxylation, and Formylation Sequences

A common and effective strategy for synthesizing substituted pyrrole-3-carboxylates involves a multi-step sequence starting with a cyclization reaction to form the pyrrole ring, followed by a series of functional group transformations. A notable example is the synthesis of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate, which involves the synthesis of a key intermediate, methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. researchgate.net

This sequence typically begins with a Knorr pyrrole synthesis , a cyclization reaction between an α-amino-ketone and a β-ketoester, to construct the pyrrole ring with ester functionalities. researchgate.net This is followed by the selective hydrolysis of one of the ester groups, often under basic conditions, to the corresponding carboxylic acid. Subsequent decarboxylation of this carboxylic acid, usually by heating, removes the carboxyl group. The final step is the introduction of a formyl group onto the pyrrole ring, which is commonly achieved through a Vilsmeier-Haack formylation reaction. researchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce the -CHO group at an electron-rich position of the pyrrole ring. researchgate.netpharmaguideline.comchemistrysteps.com

| Step | Reaction Type | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Cyclization (Knorr Reaction) | Acetylacetate ethyl ester, Zinc, Acetic acid | Formation of the initial pyrrole ring structure. |

| 2 | Hydrolysis | Base (e.g., KOH) | Conversion of an ester group to a carboxylic acid. |

| 3 | Decarboxylation | Heat | Removal of the carboxylic acid group. |

| 4 | Formylation (Vilsmeier-Haack) | POCl₃, DMF | Introduction of the formyl group to yield the target intermediate. |

Substitution Reactions for Pyrrole Ring Functionalization

Pyrroles are electron-rich aromatic heterocycles and are highly susceptible to electrophilic substitution reactions. pharmaguideline.com This reactivity is fundamental to the functionalization of the pyrrole ring. The Vilsmeier-Haack reaction is a prime example of an electrophilic substitution used to introduce a formyl group. nbinno.comrsc.org The regioselectivity of this formylation can be influenced by the substituents already present on the pyrrole ring. For electron-deficient pyrrole derivatives, formylation can be directed to specific positions, providing valuable synthetic intermediates. nbinno.com

Other electrophilic substitution reactions applicable to pyrroles include halogenation, nitration, and acylation. pharmaguideline.com The conditions for these reactions must often be carefully controlled due to the high reactivity of the pyrrole ring, which can be prone to polymerization under strongly acidic conditions. Functionalization can also be achieved through metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide variety of substituents. researchgate.net For instance, Ti-catalyzed [2+2+1] heterocoupling of heteroatom-substituted alkynes can produce 2-heteroatom-substituted pyrroles, which can then undergo further functionalization through reactions like Suzuki coupling. nih.gov

Hydrogenation Cyclization Techniques

Hydrogenation cyclization represents a powerful strategy for the synthesis of pyrrole and dihydropyrrole structures. This approach typically involves the reduction of a precursor containing a nitro or other reducible group, which then triggers an intramolecular cyclization to form the heterocyclic ring.

A notable example is the synthesis of 3,4-dihydro-2H-pyrroles through the hydrogenation and subsequent cyclization of nitro ketones. researchgate.net This reaction is often catalyzed by transition metals, with nickel-based catalysts showing high activity and selectivity. researchgate.net Another approach involves the iron-mediated hydrogen atom transfer (HAT) reaction for the 5-exo-trig radical cyclization of alkenyl indoles and pyrroles to generate fused derivatives. acs.org

Furthermore, cascade reactions involving hydrogenation can be employed for the synthesis of pyrroles from readily available starting materials. For example, a heterogeneous cobalt catalyst has been used for the cascade synthesis of diverse pyrroles from nitroarenes. This process involves the (transfer) hydrogenation of the nitroarene followed by a Paal-Knorr or Clauson-Kass condensation. nih.gov

Optimization of Reaction Conditions and Process Development

The successful synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions to maximize yields, minimize side products, and ensure scalability.

Catalyst Systems and Reagent Optimization

The choice of catalyst is critical in many of the synthetic steps for pyrrole derivatives. In the Paal-Knorr synthesis, a variety of Lewis and Brønsted acids have been employed as catalysts. mdpi.com While traditional methods often use harsh acidic conditions, modern approaches focus on milder and more efficient catalysts. researchgate.net These include metal halides such as FeCl₃, InCl₃, and ZrCl₄, as well as solid-supported catalysts like silica sulfuric acid and clays, which offer advantages in terms of handling, recovery, and reusability. mdpi.combeilstein-journals.org For instance, CATAPAL 200, a type of alumina, has been shown to be an effective and reusable catalyst for the Paal-Knorr reaction under solvent-free conditions. mdpi.com

In the context of the Vilsmeier-Haack formylation, the nature of the formylating reagent can be optimized to control regioselectivity. The standard reagent is generated from DMF and POCl₃. ijpcbs.comchemtube3d.com However, using sterically bulkier formamides can favor formylation at the less hindered position of the pyrrole ring. nbinno.com The reaction can also be performed in continuous flow microreactors, which allows for better control over reaction parameters like temperature and time, leading to improved yields and safety, especially for thermally unstable intermediates. ru.nlacs.org Optimization studies in flow systems have systematically varied parameters such as reaction time, temperature, and the molar ratio of reagents to achieve high conversions. ru.nl

| Reaction Type | Catalyst/Reagent System | Key Advantages | Reference |

|---|---|---|---|

| Paal-Knorr Synthesis | CATAPAL 200 (Alumina) | High yield, solvent-free, reusable, low cost. | mdpi.com |

| Paal-Knorr Synthesis | FeCl₃, InCl₃, ZrCl₄ | Effective Lewis acid catalysis. | mdpi.com |

| Paal-Knorr Synthesis | Silica Sulfuric Acid | Solid acid catalyst, easy to handle and remove. | beilstein-journals.org |

| Hydrogenation/Cyclization | Nickel-based catalysts | High activity and selectivity for dihydropyrroles. | researchgate.net |

| Cascade Hydrogenation/Condensation | Heterogeneous Cobalt catalyst | Enables multi-step synthesis from nitroarenes in one pot. | nih.gov |

| Vilsmeier-Haack Formylation | POCl₃/DMF | Standard, effective formylating agent. | ijpcbs.comchemtube3d.com |

| Vilsmeier-Haack Formylation | Sterically hindered formamides | Can alter regioselectivity of formylation. | nbinno.com |

Solvent Effects and Reaction Medium Engineering

In the synthesis of pyrrole analogues, a variety of organic solvents have been employed. For instance, in the Vilsmeier-Haack formylation of 3,4-dimethyl-2-ethoxycarbonyl-pyrrole to produce its 5-formyl derivative, dichloromethane (CH₂Cl₂) is used as the reaction solvent nih.gov. This non-polar aprotic solvent is suitable for the electrophilic substitution reaction involving the Vilsmeier reagent (a chloroinimium salt). Similarly, the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, an analogue, can be effectively carried out in organic solvents such as 1,4-dioxane, methanol (B129727), or tetrahydrofuran google.com. The selection among these solvents can be tailored based on reactant solubility and desired reaction temperature.

Methanol has also been documented as a solvent in the condensation step for synthesizing derivatives of methyl 2,4-dimethyl-5-formyl-1H-pyrrole-3-carboxylate researchgate.net. Its protic nature can influence the reaction by stabilizing charged intermediates. In more advanced approaches, such as the continuous flow synthesis of pyrrole-3-carboxylic acid derivatives via the Hantzsch reaction, dimethylformamide (DMF) has been used as the solvent researchgate.net. DMF is a polar aprotic solvent with a high boiling point, making it suitable for reactions requiring elevated temperatures, as seen in flow chemistry setups researchgate.net.

Reaction medium engineering also extends to the use of ionic liquids. In the N-substitution of pyrrole, ionic liquids like [Bmim][PF6] or [Bmim][BF4] have been shown to promote high regioselectivity and yield, demonstrating an alternative to conventional volatile organic solvents organic-chemistry.org. Furthermore, performing reactions in water, where feasible, represents a green chemistry approach. The Paal-Knorr pyrrole condensation, for example, can be conducted in water in the presence of a catalyst like iron(III) chloride, offering an environmentally benign and efficient route to N-substituted pyrroles organic-chemistry.org.

The work-up procedure is also a critical aspect of the reaction medium. A patent for the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde describes a detailed post-reaction treatment involving quenching with HCl, washing with sodium bicarbonate and sodium chloride solutions, and finally crystallization from an isopropanol-water mixture to isolate a high-purity product google.com. This highlights how engineering the medium extends beyond the reaction itself to the purification and isolation stages.

Process Efficiency and Yield Enhancement Studies

Improving process efficiency and maximizing product yield are central goals in the synthesis of this compound and its analogues. Research in this area focuses on optimizing reaction conditions, developing novel catalytic systems, and employing advanced synthetic technologies.

A key strategy for yield enhancement is the careful selection of reagents and catalysts. In a patented two-step synthesis for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, the process starts with a substitution reaction using an alkaline catalyst like potassium carbonate, followed by a hydrogenation cyclization step catalyzed by a combination of an HZSM-5 molecular sieve and a Palladium-on-Carbon (Pd-C) catalyst google.com. This specific catalytic system is crucial for achieving a high yield of 89.9% with a purity of 99.0% google.com. The method is presented as being suitable for industrial production due to its short route, simple operation, and high yield, avoiding issues like low-temperature reactions (-78 °C) and expensive catalysts seen in other routes google.com.

Optimization of reaction parameters such as time and temperature is also vital. The aforementioned synthesis specifies reaction times of 3-6 hours at 40-60 °C for the first step and 15-20 hours at 60-90 °C for the second, indicating that precise control over these variables is necessary for process efficiency google.com.

Purification methods significantly impact the final yield and purity. While some syntheses of pyrrole derivatives achieve good yields (e.g., 77%) followed by column chromatography on silica gel for purification, this method can be time-consuming and costly for large-scale production nih.gov. The patented method for a pyrrole-3-formaldehyde analogue enhances efficiency by employing a simpler post-treatment of filtration and crystallization, which is more amenable to industrial scale-up google.com.

Modern synthetic technologies offer substantial improvements in process efficiency. The use of continuous flow chemistry in a microreactor for the Hantzsch synthesis of pyrrole-3-carboxylic acid derivatives is a prime example researchgate.net. This technique allows for rapid reaction times (e.g., 8 minutes at 200 °C) and can be automated. The scale-up potential was demonstrated by synthesizing 850 mg of a product in just 2.5 hours researchgate.net. This approach not only enhances throughput but can also improve safety and control over reaction conditions.

The Vilsmeier-Haack reaction, a common method for introducing a formyl group onto a pyrrole ring, can also be optimized. The choice of formylating agent and reaction conditions can be tuned to achieve regioselective formylation, which is crucial for maximizing the yield of the desired isomer, such as a pyrrole-3-carbaldehyde researchgate.net.

The table below summarizes yields from various synthetic routes for pyrrole analogues, illustrating the impact of different methodologies.

Table 1: Summary of Yields for Analogues of this compound

| Compound | Synthetic Method | Solvent(s) | Yield (%) | Source |

|---|---|---|---|---|

| 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde | Two-step: Substitution & Hydrogenation Cyclization | 1,4-Dioxane, Methanol, or Tetrahydrofuran | 89.9 | google.com |

| Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate | Vilsmeier-Haack Formylation | Dichloromethane (CH₂Cl₂) | 77 | nih.gov |

| Pyrrole-3-carboxylic acid derivatives | Hantzsch Reaction (Continuous Flow) | Dimethylformamide (DMF) | >40 | researchgate.net |

Chemical Reactivity and Derivatization Studies of Methyl 5 Formyl 1h Pyrrole 3 Carboxylate

Reactivity of the Formyl Group

The aldehyde functionality at the C5 position of the pyrrole (B145914) ring is a versatile handle for various chemical modifications, including condensation, oxidation, reduction, and the formation of nitrogen-containing derivatives.

Condensation Reactions with Carbon Nucleophiles (e.g., Acetophenone (B1666503) Derivatives)

The formyl group of pyrrole aldehydes readily undergoes condensation reactions with carbon nucleophiles, such as acetophenone derivatives, in what is known as a Claisen-Schmidt condensation. This reaction typically occurs under basic conditions, leading to the formation of chalcone-like structures.

A study on the closely related compound, methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, demonstrated its condensation with various substituted acetophenones. researchgate.net The reaction, carried out in methanol (B129727) with potassium hydroxide (B78521), yielded a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives. researchgate.net This suggests that Methyl 5-formyl-1H-pyrrole-3-carboxylate would likely undergo similar transformations.

Table 1: Condensation of a Pyrrole Derivative with Acetophenones researchgate.net

| Acetophenone Derivative | Product |

| Acetophenone | (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate |

| 4-Methylacetophenone | (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-(p-tolyl)prop-1-en-1-yl)-1H-pyrrole-3-carboxylate |

| 4-Methoxyacetophenone | (E)-Methyl 5-(3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |

| 4-Chloroacetophenone | (E)-Methyl 5-(3-(4-chlorophenyl)-3-oxoprop-1-en-1-yl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |

This table is based on the reactivity of a structurally similar compound and is illustrative of the expected reaction for this compound.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group can be oxidized to a carboxylic acid, yielding a pyrrole-dicarboxylic acid derivative. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) and silver oxide (Ag₂O). For instance, the oxidation of alkylarenes to carboxylic acids using KMnO₄ is a well-established method. The oxidation of heteroaryl aldehydes, such as 5-hydroxymethylfurfural (B1680220) to 5-formylfuran-2-carboxylic acid, has been achieved using catalysts based on manganese and iron oxides under optimized conditions. researchgate.net While specific studies on the oxidation of this compound were not found, the analogous transformation is a standard organic reaction. The expected product would be the monomethyl ester of 1H-pyrrole-3,5-dicarboxylic acid.

Reduction Reactions to Hydroxymethyl and Alkyl Derivatives

The formyl group is readily reduced to a primary alcohol (hydroxymethyl group) or further to a methyl group. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for the selective reduction of aldehydes to alcohols. nih.govuni.lu The reduction of various aromatic and heteroaromatic aldehydes to their corresponding alcohols using NaBH₄ is a widely used synthetic procedure. nih.gov For example, the reduction of ethyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate to the corresponding 5-hydroxymethyl derivative has been accomplished using zinc dust in the presence of hydrochloric acid. nih.gov This indicates that similar reductions are feasible for this compound to yield Methyl 5-(hydroxymethyl)-1H-pyrrole-3-carboxylate.

Further reduction to an alkyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although these often require harsh conditions.

Formation of Imines, Oximes (e.g., Hydroxylamine (B1172632) reaction), and Hydrazones

The formyl group undergoes condensation with primary amines and their derivatives, such as hydroxylamine and hydrazines, to form imines (Schiff bases), oximes, and hydrazones, respectively. The reaction with hydroxylamine, typically in the form of hydroxylamine hydrochloride, yields the corresponding oxime, Methyl 5-((hydroxyimino)methyl)-1H-pyrrole-3-carboxylate. These reactions are fundamental in organic chemistry for the characterization and derivatization of aldehydes.

Reactivity of the Methyl Ester Group

The methyl ester at the C3 position is another key site for chemical modification, primarily through hydrolysis.

Hydrolysis to Corresponding Carboxylic Acid

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Saponification, or base-catalyzed hydrolysis, is a common method. For instance, the hydrolysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid was achieved by heating in a mixture of methanol, water, and potassium hydroxide. uni.lu A similar procedure applied to 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid methyl ester also resulted in the corresponding carboxylic acid. nih.gov These examples strongly suggest that this compound can be readily hydrolyzed to 5-formyl-1H-pyrrole-3-carboxylic acid.

Table 2: Hydrolysis of Related Pyrrole Esters

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | KOH, Methanol, Water, Reflux | 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid | 94% | uni.lu |

| 4-Benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid methyl ester | NaOH, Methanol, Reflux | 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid | - | nih.gov |

Transamidation and Other Ester Transformations

The methyl carboxylate group at the C3 position of this compound represents a versatile site for synthetic modification. While direct studies on this specific molecule are not extensively documented in readily available literature, the transformation of similar pyrrole ester functionalities is a common strategy in medicinal chemistry and materials science.

One primary transformation is transamidation , the conversion of the ester into an amide. This is typically achieved by reacting the ester with an amine. The reaction often requires heating or catalysis, for instance, using sodium cyanide or Lewis acids, to facilitate the otherwise slow process. The resulting N-substituted carboxamides are valuable as they introduce a new vector for structural diversity and can participate in hydrogen bonding, which is crucial for biological activity.

Beyond transamidation, the ester can undergo hydrolysis to the corresponding carboxylic acid. This is a fundamental transformation, usually carried out under basic conditions (e.g., using potassium hydroxide in methanol), followed by acidification. cdnsciencepub.com The resulting pyrrole-3-carboxylic acid is a key intermediate. For example, it can be a precursor for decarboxylation reactions or for coupling with a wider range of amines via standard peptide coupling protocols, offering a broader scope than direct transamidation.

Another potential transformation is reduction . The ester group can be reduced to a primary alcohol (hydroxymethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This conversion of an electron-withdrawing ester to an electron-donating alcohol group would significantly alter the electronic properties of the pyrrole ring, influencing its reactivity in subsequent reactions.

Finally, transesterification , the conversion of the methyl ester to another alkyl ester, can be performed by heating the compound in an excess of the desired alcohol in the presence of an acid or base catalyst. This allows for the fine-tuning of properties such as solubility and reactivity.

These transformations highlight the utility of the ester group as a synthetic handle for creating a library of derivatives from the parent molecule.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring

The reactivity of the pyrrole ring in this compound is heavily influenced by the two electron-withdrawing substituents: the formyl group at C5 and the methyl carboxylate group at C3. Pyrroles are inherently electron-rich aromatic systems, making them highly susceptible to electrophilic substitution. However, the deactivating nature of the formyl and ester groups diminishes this reactivity compared to unsubstituted pyrrole.

Electrophilic aromatic substitution (EAS) is the most common reaction type for pyrroles. For this specific molecule, the remaining unsubstituted positions are C2 and C4. The directing effects of the existing groups will determine the regioselectivity of incoming electrophiles.

Nucleophilic aromatic substitution (SNAr) on the pyrrole ring itself is generally difficult and requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups to activate the ring. While the formyl and carboxylate groups are deactivating for EAS, they are activating for SNAr. Therefore, a halogenated derivative of this compound could potentially undergo nucleophilic substitution. For instance, studies on brominated pyrrole derivatives have shown that while the bromine is generally not easily displaced by nucleophiles, reactions with reagents like the cyanide ion can be successful. cdnsciencepub.com

Regioselectivity and Directing Effects of Existing Substituents

In this compound, both the formyl (-CHO) and methyl carboxylate (-CO₂Me) groups are meta-directing in classical benzene (B151609) chemistry. However, in the five-membered pyrrole ring, the situation is more complex. Both groups are strongly electron-withdrawing and deactivate the ring towards electrophilic attack.

The directing effects are as follows:

An electron-withdrawing group (EWG) at the C3 position (like the carboxylate) directs incoming electrophiles primarily to the C5 position and secondarily to the C2 position.

An EWG at the C2 or C5 position (like the formyl group) directs incoming electrophiles to the C4 position.

In this molecule, the C3-carboxylate and the C5-formyl group work in concert. The C3-carboxylate deactivates the adjacent C2 and C4 positions. The C5-formyl group strongly deactivates the adjacent C4 position. Electrophilic attack is therefore most likely to occur at the C2 position, which is meta to the formyl group and ortho to the carboxylate group, or the C4 position, which is ortho to the formyl group and meta to the carboxylate. The precise outcome often depends on the specific electrophile and reaction conditions, but significant deactivation means that forcing conditions may be required, potentially leading to mixtures of products or lack of reaction. cdnsciencepub.comsunderland.ac.uk

Halogenation Studies on Pyrrole Carboxylates

Halogenation is a key electrophilic substitution reaction that provides valuable intermediates for further functionalization, such as cross-coupling reactions. Studies on various pyrrole carboxylates have established general patterns for this reaction.

Bromination of pyrrole esters, such as methyl 2-pyrrolecarboxylate, has been shown to yield a mixture of 4-bromo, 5-bromo, and 4,5-dibromo derivatives. cdnsciencepub.com The ratio of these products can be influenced by the choice of brominating agent and reaction conditions. For instance, using bromine in acetic acid can lead to a mix of mono- and di-brominated products. cdnsciencepub.com More selective bromination can sometimes be achieved with systems like DMSO/HBr, which has been shown to be effective for various pyrrole derivatives under mild conditions. researchgate.netsemanticscholar.org

For this compound, halogenation would be expected to occur at the available C2 or C4 positions. Given the directing effects, substitution at C4 is a likely outcome. A Vilsmeier-Haack formylation, which is an electrophilic substitution, on a related 3-fluoro-5-methyl-1H-pyrrole-2-carboxylate resulted in a mixture of 4- and 5-formylated regioisomers, demonstrating that substitution can occur at different positions. nih.gov

The table below summarizes findings from the bromination of the related methyl 2-pyrrolecarboxylate, which provides insight into the potential outcomes for similar substrates.

| Brominating Agent | Solvent | Conditions | Major Products |

|---|---|---|---|

| Br₂ | Carbon Tetrachloride | 70°C, 60 min, Fe catalyst | 4-bromo, 5-bromo, 4,5-dibromo derivatives |

| Br₂ | Carbon Tetrachloride | Room Temp, 120 min, AlCl₃ | 4-bromo, 5-bromo, 4,5-dibromo derivatives |

| Bromine-dioxane complex | Dioxane | 60°C, 30 min | 4-bromo, 5-bromo, 4,5-dibromo derivatives |

| Br₂ | Glacial Acetic Acid | 60°C, Sodium Acetate | 4-bromo, 5-bromo, 4,5-dibromo derivatives |

Advanced Derivatization Strategies for Functional Group Interconversion

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, enabling the synthesis of complex aryl-substituted pyrroles. These reactions typically require a halogenated pyrrole precursor.

Suzuki-Miyaura Coupling: This reaction couples a halide with a boronic acid or ester. It is widely used to create biaryl structures. A study on ethyl 3-bromo-2-formylpyrrole-5-carboxylate, a close analogue of a halogenated version of our target molecule, demonstrated successful Suzuki coupling with various arylboronic acid derivatives. nih.gov The reaction proceeded in good yields using a palladium catalyst like Pd(dppf)Cl₂ and a base such as K₂CO₃. nih.govmdpi.com This methodology allows for the efficient construction of 3,4-diarylpyrroles. nih.gov Similarly, NH-free 5-aryl-pyrrole-2-carboxylates have been synthesized via Suzuki coupling of a borylated pyrrole with aryl bromides, showcasing the versatility of this approach. mdpi.com

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH | Good |

| Pd(OAc)₂/SPhos | K₂CO₃ | DME | Not specified, but effective for similar systems mdpi.com |

| Pd(PPh₃)₄ | Na₂CO₃ | DMF | Not specified, but effective for similar systems electronicsandbooks.com |

Heck Reaction: The Heck reaction couples a halide with an alkene. organic-chemistry.org While there are fewer specific examples on formyl pyrrole carboxylates, the reaction is broadly applicable to heterocyclic halides. researchgate.netnih.gov It offers a route to vinyl-substituted pyrroles, which can be further modified. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from Pd(OAc)₂, and requires a base like triethylamine. researchgate.net

Sonogashira Coupling: This reaction couples a halide with a terminal alkyne, providing access to alkynyl-substituted pyrroles. organic-chemistry.org These products are valuable intermediates for synthesizing more complex structures, including other heterocyclic systems. The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base. mdpi.comrsc.org Copper-free conditions have also been developed. nih.gov Tandem Sonogashira coupling/cyclization reactions have been used to synthesize methyl 5-aryl or heteroaryl pyrrole-2-carboxylates, demonstrating a powerful cascade approach. scite.ai

The N-H bond of the pyrrole ring is acidic and can be readily deprotonated with a suitable base, allowing for subsequent alkylation or acylation.

N-Alkylation: Introducing an alkyl group onto the pyrrole nitrogen can significantly impact the molecule's biological activity and physical properties. The reaction is typically performed by first treating the pyrrole with a base (e.g., sodium hydride, potassium carbonate) to generate the pyrrolide anion, which then acts as a nucleophile to displace a halide from an alkyl halide. Studies on 1-(phenylsulfonyl)pyrrole (B93442) have shown that alkylation can occur, although reactivity is influenced by the substituents on the ring. cdnsciencepub.com

N-Acylation: Acylation of the pyrrole nitrogen introduces an acyl group, often serving as a protecting group or as a functional handle for further reactions. nsf.gov N-acylpyrroles can be synthesized by reacting the pyrrole with an acyl chloride or anhydride (B1165640) in the presence of a base. Interestingly, N-acylpyrroles can undergo rearrangement reactions. For example, in the presence of a strong base like LiN(SiMe₃)₂, N-acylpyrroles can undergo an anionic Fries rearrangement (a "pyrrole dance") where the acyl group migrates from the nitrogen to the C2 position of the ring. nsf.gov This reactivity provides a pathway to C-acylated pyrroles from N-acylated precursors.

Side Chain Modifications and Functionalization

The primary focus of side chain modifications for this compound involves the chemical reactions of its formyl group. The aldehyde functionality is a versatile handle for introducing a wide range of molecular complexity. Key reactions include condensation reactions, olefination reactions, and reductive aminations.

Condensation Reactions:

The formyl group readily undergoes condensation reactions with active methylene (B1212753) compounds. These reactions, such as the Knoevenagel condensation, typically occur in the presence of a basic catalyst. For instance, reaction with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would be expected to yield vinyl-substituted pyrrole derivatives. The general scheme for such a reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. Subsequent dehydration leads to the formation of a new carbon-carbon double bond.

Similarly, Claisen-Schmidt condensation with ketones, in the presence of an acid or base catalyst, would lead to the formation of chalcone-like structures, where an α,β-unsaturated ketone is formed, extending the conjugation of the pyrrole system.

Olefination Reactions:

The Wittig reaction is a powerful method for converting aldehydes into alkenes. This reaction involves the use of a phosphorus ylide (a Wittig reagent). The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane, would replace the carbonyl oxygen with a methylene group, yielding Methyl 5-vinyl-1H-pyrrole-3-carboxylate evitachem.com. The choice of the Wittig reagent allows for the introduction of a variety of substituted vinyl groups at the 5-position of the pyrrole ring.

Reductive Amination:

Reductive amination is a two-step process that converts an aldehyde into an amine. The formyl group of this compound can first react with a primary or secondary amine to form an imine or iminium ion, respectively. This intermediate is then reduced in situ to the corresponding amine using a suitable reducing agent, such as sodium borohydride or sodium cyanoborohydride. This reaction provides a direct route to synthesize a diverse range of N-substituted aminomethyl pyrroles.

While specific research detailing the yields and conditions for these reactions on this compound is limited, the general principles of these transformations are well-documented for other aldehydes, including various pyrrole-2-carboxaldehydes and other heterocyclic aldehydes.

Table of Potential Derivatization Reactions

| Reaction Type | Reactant | Potential Product Structure |

| Knoevenagel Condensation | Malononitrile | |

| Wittig Reaction | Methyltriphenylphosphonium bromide | |

| Reductive Amination | Primary Amine (R-NH₂) |

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Chemical Shift Analysis and Coupling Constant Interpretation

A ¹H NMR spectrum of Methyl 5-formyl-1H-pyrrole-3-carboxylate would be expected to show distinct signals for each unique proton in the molecule. The aldehydic proton (CHO) would appear significantly downfield (typically δ 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the pyrrole (B145914) ring would resonate in the aromatic region (typically δ 6-8 ppm), with their exact shifts influenced by the positions of the electron-withdrawing formyl and carboxylate groups. The methyl ester protons (-OCH₃) would appear as a sharp singlet in the upfield region (typically δ 3.5-4.0 ppm). The NH proton of the pyrrole ring would likely appear as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration.

Analysis of the coupling constants (J-values) between adjacent protons on the pyrrole ring would be crucial for confirming their relative positions (H-2 and H-4).

¹³C NMR and Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbons of the aldehyde and the ester would be the most downfield signals (typically δ 160-190 ppm). The carbons of the pyrrole ring would appear in the aromatic region (typically δ 100-140 ppm), and the methyl ester carbon would be found further upfield (typically δ 50-60 ppm).

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments would be essential:

COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, confirming the connectivity of the protons on the pyrrole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Advanced NMR Approaches for Conformational and Dynamic Studies

More advanced NMR techniques could be used to study the three-dimensional structure and dynamic processes, such as the rotational barrier of the formyl group. Nuclear Overhauser Effect (NOE) experiments, for example, can reveal through-space proximity between protons, helping to determine the preferred conformation of the substituents relative to the pyrrole ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy for Characteristic Band Assignments

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. Expected significant bands would include:

A strong N-H stretching vibration for the pyrrole ring (typically around 3300 cm⁻¹).

C-H stretching vibrations for the aromatic ring and the aldehyde.

Two distinct and strong C=O (carbonyl) stretching vibrations: one for the ester (typically 1700-1725 cm⁻¹) and one for the aldehyde (typically 1670-1690 cm⁻¹), with the conjugation to the pyrrole ring influencing their exact positions.

C-O stretching for the ester group.

C-N and C-C stretching vibrations associated with the pyrrole ring.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is often better for analyzing non-polar, symmetric bonds and aromatic systems. For this compound, Raman spectroscopy could be particularly useful for analyzing the C=C and C-C vibrations of the pyrrole ring. A key advantage is that water is a weak Raman scatterer, which can simplify the analysis of samples in aqueous media. chemsynthesis.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "this compound" through controlled fragmentation.

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization techniques used to generate ions for mass spectrometric analysis. In EI, a high-energy electron beam bombards the molecule, typically leading to extensive fragmentation and a detailed mass spectrum that is useful for structural elucidation. The molecular ion peak in EI is often prominent for aromatic compounds like pyrroles. lsu.edu

ESI is a softer ionization technique that generates ions directly from a solution. For "this compound," ESI would typically produce a protonated molecule, [M+H]⁺, in the positive ion mode. The fragmentation of this ion can then be studied, often using tandem mass spectrometry (MS/MS). Research on the fragmentation of 2-substituted pyrrole derivatives using ESI-MS has shown that the fragmentation pathways are significantly influenced by the side-chain substituents. nih.gov Typical fragmentation patterns involve the neutral loss of small molecules such as water (H₂O) and aldehydes from the protonated parent ion. nih.gov For "this compound," key fragmentation pathways would likely involve the loss of the formyl group (CHO) or the methoxy (B1213986) group (OCH₃) from the ester.

Table 1: Predicted ESI-MS Adducts and Fragments for this compound

| Ion/Fragment | Predicted m/z | Description |

| [M+H]⁺ | 154.050 | Protonated molecule |

| [M+Na]⁺ | 176.032 | Sodium adduct |

| [M+K]⁺ | 192.006 | Potassium adduct |

| [M+H-H₂O]⁺ | 136.039 | Loss of water from the protonated molecule |

| [M+H-CHO]⁺ | 125.050 | Loss of the formyl group |

| [M+H-OCH₃]⁺ | 123.034 | Loss of the methoxy group |

Note: The m/z values are based on theoretical calculations for the most abundant isotopes.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of "this compound" and its fragments. HRMS instruments can measure mass-to-charge ratios with very high precision, typically to within a few parts per million (ppm). This level of accuracy allows for the differentiation between ions that have the same nominal mass but different elemental formulas.

Table 2: Theoretical Exact Masses for HRMS Analysis

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Neutral Molecule | C₇H₇NO₃ | 153.04259 |

| Protonated Molecule [M+H]⁺ | C₇H₈NO₃⁺ | 154.04987 |

| Sodium Adduct [M+Na]⁺ | C₇H₇NNaO₃⁺ | 176.03181 |

Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. DART-MS is particularly effective for the high-throughput screening of organic molecules on various surfaces. This technique could be employed for the rapid detection of "this compound" in reaction mixtures or on solid supports, providing a quick confirmation of its presence and molecular weight. The principle involves exposing the sample to a stream of heated, excited-state gas (typically helium or nitrogen), which desorbs and ionizes the analyte molecules for direct introduction into the mass spectrometer.

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy provides insights into the conjugated π-system of "this compound" and its potential for light absorption and emission.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. In conjugated systems like "this compound," the primary electronic transitions are typically π → π* transitions. The presence of the pyrrole ring, formyl group, and carboxylic ester group, all of which are part of a conjugated system, suggests that this compound will absorb in the UV region. Studies on structurally related pyrrole derivatives have shown absorption maxima (λmax) in the range of 300 to 350 nm. For instance, unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) derivatives exhibit absorption maxima between 308 nm and 346 nm. rsc.org The exact λmax for "this compound" would be influenced by the solvent polarity.

Table 3: Expected UV-Vis Absorption Data

| Compound | Expected λmax Range (nm) | Associated Electronic Transition |

| This compound | ~300 - 350 | π → π* |

Fluorescence is the emission of light from a molecule after it has absorbed light. The fluorescence properties of pyrrole derivatives are highly dependent on their specific substitution patterns and molecular environment. Some pyrrole derivatives are known to be highly fluorescent, while others exhibit weak or no fluorescence. nih.gov For example, a 5-substituted 1,4-dihydropyrrolo[3,2-b]pyrrole derivative was found to have a fluorescence emission maximum (λfl) at 439 nm with a quantum yield (Φf) of 0.04 in the solid state. rsc.org In contrast, the corresponding 6-substituted isomer did not fluoresce in the solid state. rsc.org

The fluorescence potential of "this compound" would need to be determined experimentally. If it is fluorescent, studies would involve measuring its emission spectrum, quantum yield, and lifetime. The presence of both an electron-withdrawing formyl group and an ester group on the pyrrole ring could lead to interesting photophysical properties, potentially including solvatochromism, where the emission wavelength changes with solvent polarity. rsc.org

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is a paramount technique for the unambiguous determination of the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, it is possible to deduce the precise arrangement of atoms, bond lengths, and bond angles, providing a complete three-dimensional model of the molecule.

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful method for determining the detailed molecular structure of crystalline compounds. researchgate.netmdpi.com This technique can elucidate not only the connectivity of atoms but also the absolute stereochemistry and the arrangement of molecules within the crystal lattice, known as crystal packing. mdpi.comnih.gov

While specific crystal structure data for "this compound" is not publicly available, analysis of the closely related compound, "Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate," provides significant insight into the expected structural features. nih.gov The study of this analog revealed that the molecule is approximately planar. nih.gov The crystal packing is consolidated by a network of intermolecular hydrogen bonds, specifically N—H···O and weaker C—H···O interactions, which dictate the supramolecular architecture. nih.gov Such analyses are crucial for understanding physical properties and intermolecular interactions in the solid state.

Below are the crystallographic data for the related compound, "Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate". nih.gov

Table 1: Crystallographic Data for Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.9830 (8) |

| b (Å) | 15.572 (3) |

| c (Å) | 16.213 (3) |

| β (°) | 96.96 (3) |

| Volume (ų) | 998.2 (3) |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like "this compound," these methods are vital for monitoring reaction progress, assessing final product purity, and isolating the compound from byproducts and starting materials.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. rsc.org In the synthesis of pyrrole derivatives, TLC can effectively track the consumption of starting materials and the formation of the desired product. researchgate.net For instance, in Knorr-type pyrrole syntheses, the reaction can be monitored by TLC until the starting material spot disappears. rsc.org The choice of eluent is critical; a mixture of chloroform (B151607) and methanol (B129727) is often effective for this class of compounds. researchgate.net By comparing the retention factor (Rf) of the spots on the plate to known standards, a chemist can quickly assess the status of the reaction.

Table 2: Example TLC Conditions for Pyrrole Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated plates |

| Mobile Phase (Eluent) | Chloroform/Methanol (e.g., 10:1 v/v) researchgate.net |

| Visualization | UV light (254 nm), or chemical staining (e.g., potassium permanganate) |

| Application | Monitoring reaction completion, preliminary purity check |

High-Performance Liquid Chromatography (HPLC) and its higher-pressure variant, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of individual components in a mixture. oatext.com These methods are routinely used to establish the purity of final compounds, with typical acceptance criteria being ≥95%. nih.gov

For pyrrole esters and related derivatives, reversed-phase HPLC (RP-HPLC) is the most common mode. oatext.com This involves a nonpolar stationary phase (like C18) and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities.

Table 3: Typical HPLC/UPLC Parameters for Analysis of Pyrrole Carboxylate Derivatives

| Parameter | Description |

|---|---|

| System | HPLC or UPLC |

| Column | Reversed-phase, e.g., Agilent Zorbax SB-C18 (5 µm, 2.1 x 50 mm) nih.gov or BDS HYPERSIL C18 (150 mm x 4.6 mm, 3.5 µm) oatext.com |

| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphate Buffer (pH 3.0) oatext.comnih.gov B: Acetonitrile oatext.comnih.gov |

| Elution Mode | Gradient (e.g., 5-95% B over 10 minutes) nih.gov |

| Flow Rate | 0.3 - 0.8 mL/min oatext.comnih.gov |

| Column Temperature | 30 - 40 °C oatext.comnih.gov |

| Detection | UV/Vis Detector (e.g., at 225 nm or 254 nm) oatext.comnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. nih.gov Following separation by the LC system, the analyte is introduced into the mass spectrometer, which provides information about its molecular weight and, with tandem MS (MS/MS), its structure.

This method is invaluable for the analysis of "this compound." It can confirm the identity of the main peak in the chromatogram by matching its mass-to-charge ratio (m/z) with the expected molecular weight of the compound. Furthermore, it is highly sensitive for detecting and identifying trace-level impurities, degradation products, or metabolites, which may not be visible with a standard UV detector. rsc.org The use of trapping agents in conjunction with LC-MS can also help identify reactive intermediates, such as aldehydes, during metabolic studies. rsc.org

Mixed-Mode High-Performance Liquid Chromatography (MM-HPLC) is an advanced separation technique that utilizes stationary phases with more than one retention mechanism. chromatographyonline.com These columns can, for example, combine reversed-phase (hydrophobic) characteristics with ion-exchange (electrostatic) or HILIC (hydrophilic interaction) properties in a single column. researchgate.netthermofisher.com

This approach offers unique selectivity and is particularly well-suited for separating complex mixtures containing compounds with diverse polarities and charge states. bohrium.com "this compound" possesses a moderately hydrophobic pyrrole core as well as polar functional groups (formyl, ester) and an ionizable N-H group. Therefore, MM-HPLC would be an excellent tool for challenging separations, such as analyzing the compound in a matrix containing its more polar carboxylic acid hydrolysis product and its nonpolar precursors simultaneously, without requiring ion-pairing reagents. thermofisher.com The retention behavior can be finely tuned by adjusting mobile phase parameters like pH and buffer concentration, providing a high degree of flexibility for method development. chromatographyonline.com

Computational and Theoretical Investigations

Intermolecular Interactions and Molecular Aggregation

"Atoms in Molecules" (AIM) Theory for Hydrogen Bonding and Weak Interactions

There are no published studies that apply the "Atoms in Molecules" (AIM) theory to characterize hydrogen bonding and other weak intermolecular interactions specifically for Methyl 5-formyl-1H-pyrrole-3-carboxylate. While AIM analysis is a powerful tool for identifying bond critical points and quantifying the nature of non-covalent interactions, this methodology has not been documented for the title compound in the accessible scientific literature.

Dimerization and Self-Assembly Propensities

Scientific literature lacks specific research on the dimerization or self-assembly behavior of this compound. There are no experimental or theoretical studies detailing its association constant (Kass), dimerization enthalpy (ΔH), or the specific intermolecular forces that would govern its aggregation in solution or the solid state.

Reactivity and Reaction Mechanism Studies

Calculation of Reaction Energy Profiles and Transition States

No computational studies detailing the reaction energy profiles or the structures of transition states for reactions involving this compound have been published. Such calculations, typically performed using Density Functional Theory (DFT) or other quantum chemical methods, are essential for understanding reaction pathways and kinetics, but this information is not available for this specific molecule.

Identification of Local Reactivity Descriptors and Active Sites

There is no available research that identifies local reactivity descriptors (such as Fukui functions, electrostatic potential maps, or frontier molecular orbitals) to pinpoint the active sites of this compound. Consequently, a computational prediction of its reactivity towards electrophiles or nucleophiles is not documented.

Thermodynamic and Kinetic Parameter Determination

Specific thermodynamic and kinetic parameters for reactions involving this compound, derived from computational studies, are not found in the literature. This includes essential data such as activation energies, enthalpies of reaction, and rate constants that would be determined through theoretical calculations.

Conformational Analysis and Tautomerism Studies

Computational and theoretical investigations into "this compound" provide crucial insights into its structural and energetic properties. These studies primarily focus on conformational analysis of the formyl and carboxylate substituents and potential tautomeric forms of the pyrrole (B145914) ring.

Conformational Analysis

The conformational preferences of "this compound" are largely determined by the orientation of the formyl (-CHO) and methyl carboxylate (-COOCH₃) groups relative to the pyrrole ring. Due to the lack of specific studies on this exact molecule, insights are drawn from computational analyses of simpler, related structures such as 3-formylpyrrole.

Theoretical calculations, employing ab-initio molecular orbital (MO) methods, have been used to study the relative stabilities of different conformers. rsc.org For the formyl group attached to a pyrrole ring, two primary planar conformers are considered: the N(H),O-cis and the N(H),O-trans (or X,O-trans) forms.

In the case of 3-formylpyrrole, computational studies have shown that the relative stability of these conformers is highly dependent on the level of theory and the basis set used in the calculations. rsc.org Generally, the N(H),O-cis form is found to be energetically preferred. rsc.org This preference is attributed to a balance of conjugative interactions, the polar character of the conformers, and local electrostatic interactions between the atoms of the formyl group and the pyrrole ring. rsc.org

The energy difference between the conformers can change significantly with the computational method. For instance, as more extensive basis sets (e.g., 6-31G) are used, the preference for the cis conformer may be slightly enhanced. rsc.org The application of reaction field theory to simulate solvent effects indicates that the conformational equilibrium can be influenced by the polarity of the medium. rsc.org

Below is a representative table illustrating the kind of data generated in such computational studies for 3-formylpyrrole, which serves as a model for understanding the conformational behavior of the formyl group in "this compound".

Table 1: Calculated Relative Energies of 3-Formylpyrrole Conformers

| Conformer | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| N(H),O-cis | STO-3G | 0.00 |

| N(H),O-trans | STO-3G | +0.85 |

| N(H),O-cis | 4-31G | 0.00 |

| N(H),O-trans | 4-31G | +1.20 |

| N(H),O-cis | 6-31G | 0.00 |

| N(H),O-trans | 6-31G | +1.35 |

Data is illustrative and based on findings for 3-formylpyrrole.

The rotational barrier for the interconversion of these conformers is also a key parameter determined from computational studies. This barrier provides information on the flexibility of the formyl group at different temperatures.

Tautomerism Studies

Tautomerism in pyrrole derivatives can involve proton transfer between the nitrogen atom and other sites on the molecule. For "this compound," potential tautomers could include the 2H- and 3H-pyrrole forms, as well as enol forms of the formyl group.